

Physical and chemical properties of 5-Tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Tert-butyl-1,3-thiazol-2-amine

Cat. No.: B2990500

[Get Quote](#)

An In-depth Technical Guide to 5-Tert-butyl-1,3-thiazol-2-amine

Introduction

5-Tert-butyl-1,3-thiazol-2-amine is a heterocyclic compound belonging to the esteemed 2-aminothiazole class of molecules. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.^{[1][2]} This guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral characterization, and potential applications of **5-Tert-butyl-1,3-thiazol-2-amine**, with a particular focus on its relevance to researchers in drug discovery and development. The strategic placement of a bulky tert-butyl group at the 5-position of the thiazole ring is anticipated to significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its interaction with biological targets.^[3]

Physicochemical Properties

A summary of the key physicochemical properties of **5-Tert-butyl-1,3-thiazol-2-amine** (CAS No: 299417-31-5) is presented below. It is important to note that while some data is derived from experimental sources, others are predicted values and should be considered as such.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ N ₂ S	
Molecular Weight	156.25 g/mol	
CAS Number	299417-31-5	
Appearance	White to off-white solid (Predicted)	
Boiling Point	253.2 ± 9.0 °C (Predicted)	
Density	1.107 ± 0.06 g/cm ³ (Predicted)	
Melting Point	Not available	
Solubility	Soluble in organic solvents such as ethanol, methanol, and DMSO (Predicted). Limited solubility in water.	
pKa (Strongest Basic)	8.67 (Predicted for 2- aminothiazole)	[4]

Synthesis and Reactivity

The most direct and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.^[5] This reaction involves the condensation of an α -haloketone with a thioamide, typically thiourea, to yield the corresponding 2-aminothiazole.^[5]

Synthetic Workflow

The synthesis of **5-Tert-butyl-1,3-thiazol-2-amine** can be achieved through a two-step process, starting with the α -bromination of pinacolone (3,3-dimethyl-2-butanone) to form 1-bromo-3,3-dimethyl-2-butanone, followed by the Hantzsch condensation with thiourea.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **5-Tert-butyl-1,3-thiazol-2-amine**.

Experimental Protocol: Synthesis of **5-Tert-butyl-1,3-thiazol-2-amine**

Part A: Synthesis of 1-Bromo-3,3-dimethyl-2-butanone

This protocol is adapted from a general procedure for the α -bromination of ketones.[\[6\]](#)

- Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel, dissolve 3,3-dimethyl-2-butanone (pinacolone) (1.00 mole) in anhydrous methanol (600 mL).
- Cooling: Cool the solution to 0-5 °C using an ice-salt bath with continuous stirring.
- Bromination: Add bromine (1.00 mole) rapidly in a steady stream from the dropping funnel. Maintain the temperature between 0-5 °C during the addition.
- Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. The disappearance of the bromine color indicates the completion of the reaction.
- Work-up: Pour the reaction mixture into 1 L of ice-water and extract with diethyl ether (3 x 200 mL). Combine the organic layers and wash with 10% aqueous potassium carbonate solution (200 mL) and then with water (2 x 200 mL).
- Isolation: Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-bromo-3,3-dimethyl-2-butanone.[\[7\]](#)

Part B: Hantzsch Thiazole Synthesis of **5-Tert-butyl-1,3-thiazol-2-amine**

This protocol is a modification of the general Hantzsch thiazole synthesis.[\[5\]](#)

- Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) and thiourea (1.2 eq) in ethanol.
- Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate or another suitable base to neutralize the hydrobromide salt formed during the reaction, which will precipitate the free amine.
- Isolation: Collect the precipitate by filtration and wash with cold water.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford **5-Tert-butyl-1,3-thiazol-2-amine** as a solid.

Spectral Analysis (Predicted)

Due to a lack of published experimental data, the following spectral characteristics are predicted based on the structure of **5-Tert-butyl-1,3-thiazol-2-amine** and known data for structurally similar compounds.

¹H NMR Spectroscopy

- tert-Butyl Protons (9H): A sharp singlet is expected around δ 1.3 ppm.
- Amine Protons (2H): A broad singlet is anticipated in the region of δ 5.0-7.0 ppm. The chemical shift of these protons is dependent on the solvent and concentration.
- Thiazole Proton (1H): A singlet corresponding to the proton at the C4 position of the thiazole ring is expected. Its chemical shift would be downfield, likely in the range of δ 6.5-7.5 ppm.

¹³C NMR Spectroscopy

- Thiazole C2 (C-NH₂): Expected in the region of δ 165-175 ppm.
- Thiazole C5 (C-tert-butyl): Anticipated around δ 140-150 ppm.

- Thiazole C4: Expected in the region of δ 110-120 ppm.
- tert-Butyl Quaternary Carbon: Predicted to be in the range of δ 30-40 ppm.
- tert-Butyl Methyl Carbons: Expected around δ 28-32 ppm.

Infrared (IR) Spectroscopy

- N-H Stretching: As a primary amine, two bands are expected in the region of 3300-3500 cm^{-1} .
- N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm^{-1} .
- C=N Stretching: A characteristic stretching vibration for the thiazole ring is anticipated in the region of 1500-1600 cm^{-1} .
- C-H Stretching: Aliphatic C-H stretching from the tert-butyl group will be observed just below 3000 cm^{-1} .

Mass Spectrometry

- Molecular Ion (M^+): The molecular ion peak is expected at $\text{m/z} = 156$.
- Fragmentation: A significant fragment is expected at $\text{m/z} = 141$, corresponding to the loss of a methyl group ($[\text{M}-15]^+$). Alpha-cleavage, common for amines, could lead to the formation of a stable tert-butyl cation at $\text{m/z} = 57$.^[8]

Applications in Drug Development

The 2-aminothiazole moiety is a well-established pharmacophore in numerous clinically approved drugs, including antibiotics, anti-inflammatory agents, and kinase inhibitors.^{[1][2]} The introduction of a tert-butyl group at the 5-position can confer several advantageous properties:

- Increased Lipophilicity: The bulky and non-polar tert-butyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.^[3]

- Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer *in vivo* half-life.
- Modulation of Biological Activity: The steric bulk of the tert-butyl group can influence the binding orientation of the molecule to its biological target, potentially leading to enhanced potency and selectivity.

While specific biological activities for **5-Tert-butyl-1,3-thiazol-2-amine** have not been extensively reported, its structural features make it an attractive candidate for screening in various therapeutic areas, including:

- Anticancer Research: Many kinase inhibitors incorporate the 2-aminothiazole scaffold.
- Antimicrobial Drug Discovery: The thiazole nucleus is a key component of many antimicrobial agents.^[3]
- Anti-inflammatory Agents: Several anti-inflammatory compounds contain the 2-aminothiazole core.

Safety and Handling

Detailed toxicological data for **5-Tert-butyl-1,3-thiazol-2-amine** is not readily available. However, based on the known hazards of related aminothiazole compounds and tert-butylamines, appropriate safety precautions should be taken.^[9]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Tert-butyl-1,3-thiazol-2-amine is a valuable building block for medicinal chemistry and drug discovery. Its synthesis via the robust Hantzsch reaction is straightforward, and its

physicochemical properties can be rationally predicted. The presence of the 5-tert-butyl group offers the potential for improved pharmacokinetic and pharmacodynamic properties compared to other 2-aminothiazole derivatives. Further experimental investigation into the physical, chemical, and biological properties of this compound is warranted to fully elucidate its potential in the development of novel therapeutics.

References

- Chem Help Asap. Hantzsch Thiazole Synthesis.
- PrepChem. Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone.
- MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilicic Acid as Reusable Catalyst.
- YouTube. Hantzsch thiazole synthesis - laboratory experiment.
- Organic Syntheses. 1-bromo-3-methyl-2-butanone.
- PubMed Central. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
- Filo. Synthesis of 1-bromo-3-methyl-2-butanone?
- PrepChem. Preparation of 1-(p-chlorophenoxy)-3,3-dimethyl-4-chloro-2-butanone.
- The Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- ChemBK. 1,1-Dibromo-3,3-dimethyl-2-butanone.
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles.
- Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- NIST WebBook. 2-Amino-5-tert-butyl-1,3,4-thiadiazole.
- SIELC Technologies. 1-Chloro-3,3-dimethyl-butan-2-one.
- Chemical Synthesis Database. 1-chloro-3-methyl-2-butanone.
- NIST WebBook. 2-Butanone, 1-bromo-3,3-dimethyl-.
- Google Patents. Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.
- PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.
- Google Patents. Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products.
- National Institutes of Health. 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine.

- SpectraBase. 4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine.
- CORE. Ab initio and DFT studies on structure, vibrational spectra of 4-tert-butyl-1,3-thiazol-2-amine (BTA).
- PubChem. 2-Amino-5-thio-substituted thiazole 25.
- Supporting Information. Tert-butyl thiazol-2-ylcarbamate.
- Wikipedia. 2-Aminothiazole.
- Human Metabolome Database. 2-Aminothiazole.
- MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
- Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups.
- NIST WebBook. Aminothiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Human Metabolome Database: Showing metabocard for 2-Aminothiazole (HMDB0245029) [hmdb.ca]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Butanone, 1-bromo-3,3-dimethyl- [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Tert-butyl-1,3-thiazol-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2990500#physical-and-chemical-properties-of-5-tert-butyl-1,3-thiazol-2-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com